1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
Description
Significance of Substituted Biphenyls as Core Structures in Organic and Materials Chemistry
Substituted biphenyls are of paramount importance in both organic and materials chemistry due to their unique structural and electronic properties. In organic synthesis, they are key intermediates in the creation of complex molecules, including natural products and active pharmaceutical ingredients. ic.ac.uk Their rigid yet conformationally flexible backbone makes them ideal scaffolds for designing ligands for catalysis and molecular recognition.
In the realm of materials science, the biphenyl (B1667301) unit imparts desirable characteristics such as thermal stability and charge-transport capabilities. tandfonline.com This has led to their incorporation into liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. The ability to modulate the electronic communication between the two phenyl rings through substitution allows for the fine-tuning of their optical and electronic properties.
A critical feature of many substituted biphenyls is the phenomenon of atropisomerism, where restricted rotation around the central carbon-carbon single bond leads to the existence of stable, non-interconvertible rotational isomers. libretexts.org This axial chirality is a direct consequence of steric hindrance between bulky ortho substituents and is a key consideration in the design of chiral catalysts and materials. libretexts.org
Overview of Tetramethylated Biphenyl Isomers: Structural Diversity and Research Prominence
Among the vast family of substituted biphenyls, tetramethylated isomers represent a significant subgroup. The placement of four methyl groups on the biphenyl scaffold can result in numerous constitutional isomers, each with distinct steric and electronic profiles. Some of the notable tetramethylated biphenyl isomers include:
2,2',5,5'-Tetramethyl-1,1'-biphenyl: This isomer has been noted in chemical databases and is available from various chemical suppliers. nih.gov
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol: This derivative is utilized as a building block in the synthesis of high-performance polymers like liquid crystal polymers.
2,2',6,6'-Tetramethylbiphenyl: The significant steric hindrance from the four ortho-methyl groups in this isomer leads to a highly twisted conformation.
Current Research Landscape and Academic Gaps Regarding 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
A review of the current scientific literature reveals that while substituted biphenyls are a subject of intense research, the specific isomer 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- has received comparatively little focused attention. Much of the research on methylated biphenyls has been directed towards their use as precursors for more complex molecules, such as ligands for catalysis or functional polymers.
Objectives and Scope of Academic Inquiry into 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
The primary objective of a focused academic inquiry into 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- is to systematically elucidate its fundamental chemical and physical properties and to explore its potential utility in modern chemical science. The scope of such an inquiry would encompass:
Synthesis and Characterization: Developing and optimizing synthetic routes to obtain the pure isomer and thoroughly characterizing it using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Conformational Analysis: Investigating the rotational dynamics and preferred conformation of the molecule, including the determination of the dihedral angle between the phenyl rings, which is influenced by the ortho-methyl groups.
Exploration of Chemical Reactivity: Studying its reactivity in various chemical transformations to assess its potential as a building block for more complex molecules.
Investigation of Material Properties: Evaluating its thermal, optical, and electronic properties to determine its suitability for applications in materials science.
By addressing these areas, the scientific community can fill the existing knowledge gap and potentially uncover novel applications for this under-explored methylated biphenyl architecture.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula |
| 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- | 2,2',4,4'-Tetramethylbiphenyl | C₁₆H₁₈ |
| 2,2',5,5'-Tetramethyl-1,1'-biphenyl | 2,2',5,5'-Tetramethylbiphenyl (B1295332) | C₁₆H₁₈ |
| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | TMBP, TMDHB | C₁₆H₁₈O₂ |
| 2,2',6,6'-Tetramethylbiphenyl | C₁₆H₁₈ | |
| Biphenyl | Diphenyl, Phenylbenzene | C₁₂H₁₀ |
Table 1: Chemical Names and Formulas of Mentioned Compounds
Chemical and Physical Properties of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈ | PubChem nih.gov |
| Molecular Weight | 210.31 g/mol | PubChem nih.gov |
| CAS Number | 3976-36-1 | PubChem nih.gov |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2,4-dimethylbenzene | PubChem nih.gov |
| Computed XLogP3-AA | 5.2 | PubChem nih.gov |
| Computed Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Computed Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |
| Computed Rotatable Bond Count | 1 | PubChem nih.gov |
Table 2: Chemical and Physical Properties
Note: The properties listed in Table 2 are primarily computed data from PubChem, as extensive experimental data is not widely available in the literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3976-36-1 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18/c1-11-5-7-15(13(3)9-11)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 |
InChI Key |
PZCRCGZQRHMEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl, 2,2 ,4,4 Tetramethyl and Analogous Methylated Biphenyls
Cross-Coupling Strategies for Diarylation
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of biaryl systems. These reactions typically involve a metal catalyst, most commonly palladium, nickel, or copper, to facilitate the coupling of two different organic fragments.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. nih.govyoutube.com It involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov
For the synthesis of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, a plausible Suzuki-Miyaura coupling approach would involve the self-coupling of 2,4-dimethylphenylboronic acid or the cross-coupling of 2,4-dimethylphenylboronic acid with a 2,4-dimethylaryl halide. The reaction is known for its high tolerance of functional groups and generally mild reaction conditions. youtube.com The development of highly active catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, has expanded the scope of the Suzuki-Miyaura coupling to include sterically hindered aryl chlorides, which are often less reactive. researchgate.net This makes the synthesis of tetra-ortho-substituted biaryls, like the target molecule, feasible with good yields. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | 1-Bromo-2,4-dimethylbenzene | Electrophilic coupling partner |
| Organoboron Reagent | 2,4-Dimethylphenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand | Catalyzes the C-C bond formation |
| Base | K₃PO₄, Cs₂CO₃, or Na₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene, THF, or EtOH/water mixtures | Reaction medium |
| Temperature | Room temperature to reflux | To facilitate the reaction |
This table presents a generalized set of conditions and specific reagents may vary based on the detailed experimental procedure.
The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional version of this reaction requires harsh conditions, such as high temperatures and stoichiometric amounts of copper, and often results in modest yields. wikipedia.org However, modern variations have been developed that utilize palladium or nickel catalysts and milder reaction conditions. wikipedia.org
In the context of synthesizing 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the Ullmann coupling would involve the dimerization of a 2,4-dimethylaryl halide, such as 1-iodo-2,4-dimethylbenzene, in the presence of a copper catalyst, often a copper-bronze alloy. wikipedia.org While the Suzuki coupling often provides better yields for sterically hindered compounds, the Ullmann reaction remains a relevant method, particularly for the synthesis of symmetrical biaryls from readily available aryl halides. nih.gov The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Classical and Modern Ullmann-type Reactions
| Feature | Classical Ullmann Reaction | Modern Ullmann-type Reactions |
| Catalyst | Stoichiometric Copper | Catalytic Palladium or Nickel |
| Reaction Conditions | High temperatures (often >200°C) | Milder temperatures |
| Substrate Scope | Often limited to electron-deficient aryl halides | Broader substrate scope |
| Yields | Often moderate and can be erratic | Generally improved yields |
Several other metal-catalyzed cross-coupling reactions are also applicable to the synthesis of methylated biphenyls.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgillinois.edu This method is known for its high reactivity and functional group tolerance. wikipedia.org Notably, the synthesis of 2,2',4,4'-tetramethylbiphenyl has been achieved in a 52% yield via a Negishi cross-coupling reaction. unito.it The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org
The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile, which reacts with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com This was one of the first reported catalytic cross-coupling methods and is particularly useful for the synthesis of unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org The reaction is advantageous as it directly uses Grignard reagents, which are readily prepared. organic-chemistry.org
The Stille coupling employs an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. orgsyn.orgorganic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, as well as the reaction's broad functional group compatibility. orgsyn.org Despite the toxicity of organotin compounds, this method remains a robust and reliable tool for the formation of complex biaryl systems. orgsyn.orgmit.edu
Table 3: Overview of Selected Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent | Catalyst | Key Features |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, broad scope |
| Kumada | Grignard Reagent (Organomagnesium) | Palladium or Nickel | Utilizes readily available Grignard reagents |
| Stille | Organotin (Organostannane) | Palladium | Stable reagents, good functional group tolerance |
Classical and Emerging Coupling Reactions
Beyond the widely used palladium- and copper-catalyzed cross-coupling reactions, other methodologies exist for the synthesis of biphenyls, including those that rely on the dimerization of organometallic reagents or the use of other transition metals.
The dimerization of Grignard reagents offers a direct route to symmetrical biaryls. A method for the preparation of tetramethyl biphenyl (B1667301) involves a two-step process. First, a Grignard reagent is formed by reacting a halo-o-xylene with magnesium. Subsequently, this Grignard reagent undergoes a coupling reaction in the presence of a manganese-based catalyst to yield the desired tetramethyl biphenyl. google.com This approach highlights the utility of manganese, a more earth-abundant metal, in catalyzing C-C bond formation.
Zero-valent nickel complexes are effective catalysts for the homocoupling of aryl halides, providing a pathway to symmetrical biaryls. Nickel-catalyzed versions of the Kumada and Negishi couplings often utilize Ni(0) or in-situ generated Ni(0) species. For instance, Ni(PPh₃)₄ and Ni(COD)₂ are common nickel catalysts employed in these reactions. wikipedia.org The mechanism of nickel-catalyzed couplings can be more varied than their palladium counterparts and may involve different oxidation states of nickel. wikipedia.org This type of reaction would involve the dimerization of a 2,4-dimethylaryl halide in the presence of a zero-valent nickel catalyst and a suitable reducing agent to maintain the catalytic cycle.
Oxidative Coupling Reactions of Substituted Phenols for Biphenyldiol Formation
A prominent and economically viable route to symmetrically substituted biphenyls, such as the precursor to 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, involves the oxidative coupling of substituted phenols. This method directly forms the carbon-carbon bond between two phenol (B47542) units, yielding a biphenyldiol.
The synthesis of 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol, a key intermediate, is typically achieved through the oxidative dimerization of 2,6-dimethylphenol (B121312). This reaction can be mediated by various oxidizing agents, with iron(III) chloride (FeCl₃) being a common and effective choice. thieme.com
The general mechanism for the iron-catalyzed oxidative coupling of phenols involves several key steps fao.orgwikipedia.org:
Formation of an Iron-Phenolate Complex: The reaction initiates with the coordination of the phenol to the iron(III) center.
Generation of a Phenoxyl Radical: An electron transfer from the phenolate (B1203915) to the iron(III) center generates a phenoxyl radical intermediate.
C-C Bond Formation: The coupling of two phenoxyl radicals, or the attack of a phenoxyl radical on a neutral phenol molecule, leads to the formation of the C-C bond, typically at the positions ortho or para to the hydroxyl group. For 2,6-dimethylphenol, the para-position is unhindered, leading to selective para-para coupling.
Mechanistic studies have shown that the specifics of the coupling (inner-sphere vs. outer-sphere) can depend on the coordination environment of the iron catalyst. fao.orgwikipedia.org In the case of FeCl₃, a multi-coordinated iron catalyst can mediate an inner-sphere coupling between two adjacent ligands. fao.orgwikipedia.org
A selective and efficient procedure for the para C-C dimerization of 2,6-dimethylphenol to 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diol has been developed using a hypervalent iodine reagent, (diacetoxyiodo)benzene, which also proceeds via a radical-mediated mechanism. researchgate.net
| Reactant | Oxidizing Agent | Product | Selectivity | Reference |
| 2,6-Dimethylphenol | Iron(III) chloride | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | High para-para | thieme.com |
| 2,6-Dimethylphenol | (Diacetoxyiodo)benzene | 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | High para-para | researchgate.net |
Tellurium-Mediated Routes to Biphenyl Systems
Organotellurium chemistry offers alternative pathways for the formation of carbon-carbon bonds, including the synthesis of biphenyl systems. While less common than other coupling methods, tellurium-mediated reactions can be effective under specific conditions.
A general approach for the synthesis of symmetrical biaryls involves the detellurative homocoupling of diorganotellurides. This reaction typically requires a catalyst, such as a palladium complex, to facilitate the extrusion of tellurium and the formation of the C-C bond.
For the synthesis of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, a hypothetical tellurium-mediated route would begin with the preparation of bis(2,4-dimethylphenyl)telluride. This intermediate could then undergo a palladium-catalyzed detellurative homocoupling to yield the target biphenyl.
A reported procedure for the palladium-catalyzed detellurative homocoupling of symmetrical diaryl tellurides utilizes palladium(II) chloride as the catalyst in the presence of silver(I) oxide and sodium carbonate at ambient temperature. fao.org This method has been shown to be effective for a range of diaryl tellurides, suggesting its potential applicability to sterically hindered systems like bis(2,4-dimethylphenyl)telluride.
| Substrate | Catalyst | Reagents | Product | Reference |
| Diaryl tellurides | PdCl₂ | Ag₂O, Na₂CO₃ | Symmetrical biaryls | fao.org |
Modular Synthesis via Functionalized Precursors
Modular synthetic strategies allow for the construction of complex molecules from simpler, functionalized building blocks. This approach offers flexibility and control over the final structure.
Utility of Hydroxymethylene Ketones and Enamino-ketones in Biphenyl Synthesis
A novel and efficient methodology for the synthesis of substituted biphenyls utilizes hydroxymethylene ketones and enamino-ketones as key intermediates. utexas.edu This approach begins with readily available aromatic ketones.
The synthesis commences with the Claisen condensation of an aromatic ketone, such as 2,4-dimethylacetophenone, with ethyl formate (B1220265) in the presence of a base like dry sodium methoxide. This reaction, conducted under an inert atmosphere, yields a hydroxymethylene ketone intermediate. utexas.edu
This intermediate is then reacted with a secondary amine, for example, pyrrolidine, to form a more stable enamino-ketone. utexas.edu
The final step in constructing the biphenyl system is the reaction of the enamino-ketone with a suitable Michael acceptor, such as malononitrile, under Knoevenagel condensation conditions. This is typically carried out by refluxing in a solvent like dry benzene (B151609) with continuous water removal, often in the presence of a catalyst like ammonium (B1175870) acetate. This sequence of reactions leads to the formation of a functionalized biphenyl derivative. utexas.edu
This modular approach is advantageous as it allows for the introduction of various functional groups into the biphenyl product by selecting different starting ketones and reaction partners.
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | Aromatic ketone, Ethyl formate | Dry sodium methoxide, N₂ atmosphere | Hydroxymethylene ketone | utexas.edu |
| 2 | Hydroxymethylene ketone, Pyrrolidine | - | Enamino-ketone | utexas.edu |
| 3 | Enamino-ketone, Malononitrile | Ammonium acetate, Reflux in benzene | Substituted biphenyl | utexas.edu |
Reactivity and Derivatization of 1,1 Biphenyl, 2,2 ,4,4 Tetramethyl
Electrophilic Aromatic Substitution (EAS) Reactions on Methylated Biphenyl (B1667301) Systems
Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. nih.gov In the case of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the high electron density of the rings facilitates these reactions.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃ or FeCl₃. mt.com For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, alkylation is expected to occur at the available 5 and 5' positions. The reaction is prone to polyalkylation due to the activating nature of both the existing and the newly introduced alkyl groups. Steric hindrance from the ortho methyl groups might disfavor the introduction of bulky alkyl groups.
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. mdpi.com A key advantage of acylation over alkylation is that the introduced acyl group is deactivating, which generally prevents further substitution on the same ring. mt.com For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, acylation would be anticipated to yield mono- or di-acylated products at the 5 and 5' positions. The resulting ketones can be further reduced to alkyl groups via methods like the Clemmensen or Wolff-Kishner reduction.
| Reaction Type | Typical Reagents | Expected Major Product(s) on 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- | Key Considerations |
| Friedel-Crafts Alkylation | R-X (Alkyl Halide), AlCl₃ | 5-Alkyl- and 5,5'-Dialkyl-1,1'-biphenyl, 2,2',4,4'-tetramethyl- | Prone to polyalkylation; steric hindrance can affect yield and regioselectivity. |
| Friedel-Crafts Acylation | RCOCl (Acyl Halide), AlCl₃ | 5-Acyl- and 5,5'-Diacyl-1,1'-biphenyl, 2,2',4,4'-tetramethyl- | Deactivating effect of the acyl group prevents polysubstitution on the same ring. |
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic rings of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- can be achieved using standard electrophilic halogenating agents, often with a Lewis acid catalyst. The electron-rich nature of the substrate suggests that these reactions would proceed readily. Substitution is predicted to occur at the 5 and 5' positions.
Chloromethylation: This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring, typically using formaldehyde, hydrochloric acid, and a catalyst like zinc chloride. researchgate.net The resulting chloromethylated biphenyls are versatile synthetic intermediates, as the chloromethyl group can be easily converted into other functional groups such as hydroxymethyl, formyl, or cyanomethyl. For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, chloromethylation would be expected to occur at the 5 and 5' positions. A common side reaction in chloromethylation is the formation of diarylmethane by-products, where a second molecule of the starting aromatic compound reacts with the chloromethylated product. dur.ac.uk
| Reaction Type | Typical Reagents | Expected Major Product(s) on 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- | Key Considerations |
| Bromination | Br₂, FeBr₃ | 5-Bromo- and 5,5'-Dibromo-1,1'-biphenyl, 2,2',4,4'-tetramethyl- | High reactivity may lead to polysubstitution. |
| Chloromethylation | HCHO, HCl, ZnCl₂ | 5-(Chloromethyl)- and 5,5'-Bis(chloromethyl)-1,1'-biphenyl, 2,2',4,4'-tetramethyl- | Potential for diarylmethane by-product formation. |
Oxidation Chemistry and Formation of Radical Cation Species in Substituted Biphenyls
Electron-rich aromatic systems like 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- can undergo one-electron oxidation to form radical cations. This process can be initiated by chemical oxidants, electrochemically, or photochemically. The stability of the resulting radical cation is enhanced by the presence of electron-donating methyl groups, which can delocalize the positive charge and the unpaired electron over the biphenyl system.
The formation of a radical cation from a substituted biphenyl involves the removal of an electron from the π-system. princeton.edu The subsequent reactivity of this species is diverse and can include dimerization, reaction with nucleophiles, or deprotonation from one of the methyl groups to form a benzylic radical. The acidity of the protons on the methyl groups is significantly increased in the radical cation compared to the neutral molecule. princeton.edu Gas-phase studies on related methyl-substituted phenyl radical cations have shown that they can react with oxygen, leading to the formation of peroxyl radicals and subsequent elimination of hydroxyl radicals. rsc.orgresearchgate.net This suggests that the radical cation of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- could exhibit complex oxidative chemistry.
Transformations Involving Side Chains and Functional Groups
The methyl groups of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are susceptible to oxidation under vigorous conditions. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups to carboxylic acid groups. libretexts.org For this reaction to occur, the benzylic carbon (the carbon of the methyl group attached to the ring) must have at least one hydrogen atom. libretexts.org Selective oxidation of one or more methyl groups may be challenging to control, but it provides a route to carboxylic acid derivatives.
Another important side-chain reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) with a radical initiator. libretexts.org This reaction would selectively introduce a bromine atom onto one or more of the methyl groups, forming bromomethyl derivatives. These derivatives are valuable precursors for further functionalization through nucleophilic substitution reactions.
Functionalized derivatives of tetramethylbiphenyls are important in polymer and materials science.
Dicarboxylic Acids: The oxidation of two methyl groups on 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- would lead to a dicarboxylic acid. For instance, the related isomer 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarboxylic acid has been synthesized by the selective oxidation of bimesityl. tandfonline.com This dicarboxylic acid can then be used as a monomer in polymerization reactions. For example, it can react with 2-aminothiophenol (B119425) to form a poly(benzobisazole), a type of high-performance polymer. tandfonline.com Similarly, dicarboxylic acid derivatives of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- could be used to synthesize polyesters, polyamides, or other condensation polymers.
Epoxy Derivatives: Tetramethyl biphenyl epoxy resins are a class of high-performance polymers. For example, 4,4'-diglycidyl(3,3',5,5'-tetramethylbiphenyl) epoxy resin (TMBP) has been synthesized from 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol and epichlorohydrin. plaschina.com.cn These epoxy resins exhibit desirable properties for applications such as integrated circuit encapsulation, including low viscosity at processing temperatures and the ability to form highly crosslinked, thermally stable thermosets when cured with agents like aromatic diamines. plaschina.com.cnresearchgate.net The curing kinetics and thermal properties of these systems have been studied, demonstrating their potential in advanced materials. researchgate.net
| Derivative | Precursor Reaction | Subsequent Reactions / Applications | Example |
| Dicarboxylic Acid | Side-chain oxidation of two methyl groups | Polymerization (polyesters, polyamides, polybenzobisazoles) | Reaction with diamines to form polyamides. |
| Epoxy Resin | Epoxidation of a dihydroxy-tetramethylbiphenyl | Curing with hardeners (e.g., aromatic diamines) to form thermoset polymers for electronics. | Curing of TMBP with p-phenylenediamine (B122844). researchgate.net |
Role as a Synthetic Intermediate in Complex Molecule Construction
The strategic positioning of methyl groups in 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- makes it a valuable, though not widely common, precursor in the multi-step synthesis of more complex molecular architectures. Its utility as a synthetic intermediate primarily stems from the potential to functionalize the biphenyl core, thereby enabling its incorporation into larger and more intricate structures, such as specialized phosphine (B1218219) ligands for catalysis. The derivatization of this compound is a key step that transforms it from a simple aromatic hydrocarbon into a versatile building block.
A significant application of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- as a synthetic intermediate is in the creation of chiral phosphine ligands. These ligands are instrumental in asymmetric catalysis, a field of chemistry focused on controlling the stereochemical outcome of a reaction. The synthesis of such complex ligands often begins with the selective functionalization of the biphenyl backbone.
One common strategy involves the directed ortho-lithiation of the biphenyl system. This process allows for the introduction of functional groups at specific positions on the aromatic rings. For instance, treatment of a substituted biphenyl with an organolithium reagent, such as n-butyllithium, can lead to the deprotonation of a specific carbon atom, creating a highly reactive organolithium intermediate. This intermediate can then be quenched with an electrophile, such as a chlorophosphine, to introduce a phosphine moiety. While direct lithiation of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- can be challenging due to the steric hindrance from the methyl groups, related biphenyl systems undergo such transformations, highlighting a potential pathway for its derivatization.
Another powerful method for elaborating the 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- scaffold is through metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura or Negishi couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. To utilize these methods, 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- would first need to be halogenated, for example, through electrophilic aromatic substitution, to introduce a bromine or iodine atom onto the biphenyl core. This halogenated derivative can then participate in cross-coupling reactions with a variety of organometallic reagents, allowing for the attachment of diverse molecular fragments and the construction of complex target molecules.
While specific, documented examples of the direct use of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- as a starting material in the synthesis of complex molecules are not abundant in readily available literature, the principles of aromatic functionalization provide a clear roadmap for its potential applications. The following table outlines a hypothetical, yet chemically sound, synthetic sequence illustrating how this compound could be transformed into a more complex phosphine ligand.
Table 1: Hypothetical Synthetic Route from 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- to a Diphosphine Ligand
| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | Bromination | Br₂, FeBr₃ | 5,5'-Dibromo-2,2',4,4'-tetramethyl-1,1'-biphenyl | Introduction of reactive handles for subsequent cross-coupling reactions. |
| 2 | Lithiation | n-BuLi, THF, -78 °C | 5,5'-Dilithio-2,2',4,4'-tetramethyl-1,1'-biphenyl | Formation of a nucleophilic intermediate for the introduction of phosphorus. |
| 3 | Phosphinylation | ClP(C₆H₅)₂ | 5,5'-Bis(diphenylphosphino)-2,2',4,4'-tetramethyl-1,1'-biphenyl | Installation of the phosphine groups to create the final diphosphine ligand. |
This sequence demonstrates the potential of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- to serve as a foundational element in the construction of sophisticated molecules with applications in areas like catalysis and materials science. The methyl groups on the biphenyl core can also influence the steric and electronic properties of the final complex molecule, making this particular isomer a potentially valuable, albeit underutilized, synthetic intermediate.
Advanced Spectroscopic and Structural Elucidation of Tetramethylated Biphenyls
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the spectrum is characterized by signals in both the aromatic and aliphatic regions.
The symmetry of the molecule results in a simplified spectrum. The protons on the two phenyl rings are chemically equivalent, as are the four methyl groups. The protons on each aromatic ring (at positions 3, 5, and 6) are chemically distinct. The methyl protons at the 2- and 4-positions are also distinct.
Detailed Findings:
Aromatic Protons: The protons on the substituted benzene (B151609) rings typically appear as a complex set of signals in the downfield region of the spectrum. The proton at position 6 (H-6) is adjacent to the bulky substituted carbon and is expected to show a distinct chemical shift. The protons at positions 3 (H-3) and 5 (H-5) will also have characteristic signals, often showing coupling to each other.
Methyl Protons: Two distinct singlets are observed in the upfield region, corresponding to the two sets of non-equivalent methyl groups. The methyl groups at the 2- and 2'-positions are in a different chemical environment compared to those at the 4- and 4'-positions, leading to separate signals.
Table 1: ¹H NMR Spectroscopic Data for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | 6.80 - 7.10 | Multiplet | 6H |
| CH₃ at C4, C4' | 2.29 | Singlet | 6H |
Note: Data represents typical values and may vary slightly depending on the solvent and spectrometer frequency.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Due to the molecule's symmetry, only eight distinct carbon signals are expected: six for the aromatic carbons and two for the methyl carbons.
Detailed Findings:
Aromatic Carbons: The signals for the aromatic carbons appear in the downfield region (typically 120-150 ppm). libretexts.org The quaternary carbons (C1, C1', C2, C2', C4, C4'), which are not directly bonded to any protons, are usually weaker in intensity. The carbons bonded to protons (C3, C3', C5, C5', C6, C6') will show stronger signals in a standard proton-decoupled spectrum.
Aliphatic Carbons: The signals for the two distinct methyl groups appear in the upfield region of the spectrum (typically 10-30 ppm). libretexts.org The chemical shifts are influenced by their position on the aromatic ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Carbon Type |
|---|---|---|
| C1, C1' | ~140 | Quaternary |
| C2, C2' | ~136 | Quaternary |
| C4, C4' | ~135 | Quaternary |
| C6, C6' | ~130 | Methine (CH) |
| C5, C5' | ~127 | Methine (CH) |
| C3, C3' | ~125 | Methine (CH) |
| CH₃ at C4, C4' | ~21 | Methyl (CH₃) |
Note: These are approximate values based on typical chemical shift ranges for substituted biphenyls. Experimental values may differ.
Other Relevant NMR Techniques (e.g., 2D NMR, solid-state NMR)
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques would be invaluable for unambiguous signal assignment.
2D Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling relationships between the aromatic protons on the same ring. libretexts.org Cross-peaks would appear between the signals of protons that are spin-spin coupled (typically adjacent protons H-5 and H-6, and H-3 and H-5 if coupling exists).
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would definitively link the aromatic proton signals (H-3, H-5, H-6) to their corresponding carbon signals (C-3, C-5, C-6) and the methyl proton signals to their respective methyl carbon signals.
Solid-State NMR: For analyzing the compound in its solid form, solid-state NMR could provide insights into the molecular conformation and packing within the crystal lattice, which may differ from its state in solution.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. The IR spectrum of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- is dominated by absorptions characteristic of its aromatic rings and methyl groups.
Detailed Findings:
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several characteristic sharp bands in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations provide further structural information. Out-of-plane bending bands in the 650-900 cm⁻¹ region are particularly useful for confirming the substitution pattern on the aromatic rings.
Table 3: Key IR Absorption Bands for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₃) |
| 1600 - 1620 | C=C Stretch | Aromatic Ring |
| 1450 - 1500 | C=C Stretch | Aromatic Ring |
| 1370 - 1390 | C-H Bend | Aliphatic (CH₃) |
Note: Based on general frequencies for substituted aromatic compounds.
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Detailed Findings: While specific experimental Raman data for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- is not widely reported, the spectrum would be expected to show strong signals for certain key vibrations.
Symmetric Ring Breathing: The symmetric "breathing" mode of the benzene rings, where all C-C bonds stretch and contract in phase, typically gives a very strong Raman signal. For substituted biphenyls, a strong band is often observed near 1600 cm⁻¹. stanford.edu
Inter-ring C-C Stretch: The stretching vibration of the C1-C1' bond connecting the two phenyl rings would also be Raman active.
Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups would also be visible in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, as some vibrations may be strong in one technique and weak or silent in the other. spectroscopyonline.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental composition with a high degree of confidence. mdpi.com For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, with a molecular formula of C₁₆H₁₈, the theoretical exact mass is 210.14085 Da. nih.gov HRMS instruments, such as Time-Of-Flight (TOF) or Orbitrap analyzers, can measure this mass with sub-ppm (parts-per-million) accuracy, which is crucial for distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.
Upon ionization, typically using Electron Ionization (EI), the molecule forms a molecular ion (M•+) which is also a radical cation. msu.edu This molecular ion can then undergo fragmentation. The fragmentation pattern provides valuable structural information. For 2,2',4,4'-tetramethyl-1,1'-biphenyl, the most anticipated fragmentation pathways involve the loss of methyl groups or cleavage of the biphenyl (B1667301) bond. libretexts.orgchemguide.co.uk
Key expected fragments include:
Loss of a methyl radical (•CH₃): This is a very common fragmentation for alkyl-substituted aromatic compounds, leading to the formation of a stable benzylic-type cation. This would result in a prominent fragment ion at m/z 195 (210 - 15).
Loss of H•: A peak corresponding to [M-1]⁺ at m/z 209 is also possible.
Biphenyl bond cleavage: While less common for the molecular ion itself, this cleavage can occur, potentially leading to fragments corresponding to the dimethylphenyl cation at m/z 105.
| m/z (Daltons) | Proposed Ion Structure | Formula | Notes |
|---|---|---|---|
| 210.14 | [C₁₆H₁₈]•+ | C₁₆H₁₈ | Molecular Ion (M•+) |
| 195.12 | [C₁₅H₁₅]+ | C₁₅H₁₅ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 105.07 | [C₈H₉]+ | C₈H₉ | Dimethylphenyl cation, potentially from biphenyl bond cleavage |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and, crucially for biphenyl systems, the torsional (dihedral) angle between the two phenyl rings.
For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the steric hindrance caused by the methyl groups at the ortho positions (2 and 2') forces the phenyl rings to adopt a twisted conformation. A planar arrangement is energetically unfavorable due to the steric clash between these substituents. X-ray crystallographic analysis would quantify this twist by measuring the dihedral angle between the planes of the two aromatic rings. This angle is a critical parameter influencing the molecule's electronic properties and its ability to pack in a crystal lattice.
While specific crystallographic data for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are not available in the reviewed literature, a structural analysis would yield the parameters outlined in the table below.
| Structural Parameter | Significance for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- |
|---|---|
| Dihedral Angle (C1'-C1-C2-C3) | Quantifies the twist between the two phenyl rings, a key conformational feature resulting from steric hindrance of the ortho-methyl groups. |
| C(1)-C(1') Bond Length | The length of the single bond connecting the two phenyl rings. |
| Aromatic C-C Bond Lengths | Provides information on the electronic structure within the phenyl rings. |
| C-H Bond Lengths | Standard bond lengths for methyl and aromatic C-H bonds. |
| Unit Cell Dimensions & Crystal System | Defines the overall packing arrangement of the molecules in the solid state. |
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is essential for separating the target compound from reaction byproducts, starting materials, or other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds. For a relatively nonpolar molecule like 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Biphenyl stationary phases have been shown to provide unique selectivity for aromatic compounds due to potential π-π interactions, making them a suitable alternative to standard C18 columns. chromatographyonline.comchromatographyonline.com The purity of the compound can be determined by integrating the peak area, and the method can be scaled up for preparative purposes to isolate the pure substance.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | C18 or Biphenyl phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides good retention and resolution for nonpolar aromatic compounds. chromatographyonline.com |
| Mobile Phase | Gradient of Acetonitrile and Water | Acetonitrile is a common organic modifier that allows for the elution of nonpolar compounds. A gradient provides efficient elution for a range of impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV Absorbance at 254 nm | The aromatic rings of the biphenyl structure will strongly absorb UV light. chromatographyonline.com |
| Temperature | 35 °C | Maintains consistent retention times and improves peak shape. chromatographyonline.com |
For volatile and thermally stable compounds like 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with a stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification.
A non-polar capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used for this class of compounds. nist.gov The identity of the compound is confirmed by matching its retention time (or more reliably, its retention index) and its mass spectrum against known standards or library data. researchgate.net The primary diagnostic ion in the mass spectrum would be the molecular ion at m/z 210.
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | A standard, robust non-polar column suitable for separating a wide range of semi-volatile organic compounds. nist.gov |
| Carrier Gas | Helium at 1.5 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temperature | 290 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 50 °C, ramp to 280 °C at 20 °C/min | A temperature program allows for the separation of compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
Near-Infrared (NIR) Spectroscopy for Electronic Transitions in Radical Cations
While conventional UV-Vis spectroscopy of the neutral 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- molecule shows absorptions in the ultraviolet region due to π-π* transitions, the radical cation of the molecule is expected to have distinct electronic transitions at much lower energies.
One-electron oxidation of an extended π-system, such as a biphenyl, generates a radical cation. mdpi.com This process removes an electron from the Highest Occupied Molecular Orbital (HOMO), which then becomes a Singly Occupied Molecular Orbital (SOMO). New electronic transitions can then occur, notably from the now lower-lying, doubly-occupied HOMO to the SOMO. mdpi.com For many extended aromatic radical cations, this HOMO-SOMO energy gap is small enough that the corresponding absorption falls within the near-infrared (NIR) region of the spectrum (typically >800 nm). mdpi.commdpi.com
Therefore, upon chemical or electrochemical oxidation, the radical cation of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- could exhibit absorption in the NIR region, a property of interest for materials science applications. dntb.gov.ua While specific experimental data for this compound's radical cation is not present in the reviewed literature, the principle remains a key area of spectroscopic investigation for this class of molecules.
| Species | Key Electronic Transition | Expected Spectral Region |
|---|---|---|
| Neutral Molecule | HOMO → LUMO (π → π*) | Ultraviolet (UV) |
| Radical Cation | HOMO → SOMO | Near-Infrared (NIR) |
Computational and Theoretical Investigations of 1,1 Biphenyl, 2,2 ,4,4 Tetramethyl
Conformational Analysis and Rotational Dynamics of the Biphenyl (B1667301) Core
The conformational flexibility of biphenyl and its derivatives is a cornerstone of stereochemistry, governed by the rotation around the central aryl-aryl single bond. In 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the presence of methyl groups at all four ortho and para positions introduces significant steric and electronic effects that dictate the molecule's three-dimensional structure and dynamic behavior.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for accurately predicting the geometric and electronic properties of substituted biphenyls. nih.govespublisher.com For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, DFT calculations are essential for determining the preferred torsional or dihedral angle (the angle between the two phenyl rings). Due to the steric repulsion between the methyl groups at the 2 and 2' (ortho) positions, a planar conformation is highly unfavorable. aip.orglibretexts.org
Computational studies on closely related ortho-substituted biphenyls, such as 2,2'-dimethylbiphenyl (B165481), have shown that the steric clash between the ortho substituents forces the phenyl rings to adopt a significantly twisted conformation. semanticscholar.org Using methods like B3LYP with a 6-311+G* basis set, the calculated twist angle for 2,2'-dimethylbiphenyl is found to be greater than that of unsubstituted biphenyl (which is ~45° in the gas phase). libretexts.orgsemanticscholar.org For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the addition of methyl groups at the 4 and 4' positions has a lesser steric impact on the twist angle but can influence the electronic properties of the rings. The equilibrium geometry is a balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric hindrance from the ortho-methyl groups, which favors a twisted structure. aip.org High-level quantum calculations predict a substantial twist angle for this compound to minimize these steric repulsions.
Table 1: Calculated Torsional Angles for Biphenyl and Related Derivatives This table presents typical computationally derived torsional angles for biphenyl and its ortho-methylated analogues to illustrate the steric effect of the methyl groups. The value for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- is an educated estimate based on these related data.
| Compound | Typical Computational Method | Calculated Torsional Angle (°) | Reference |
|---|---|---|---|
| 1,1'-Biphenyl | MP2 | ~43-45 | nih.gov |
| 2,2'-Dimethylbiphenyl | B3LYP/6-311+G* | ~70 | semanticscholar.org |
| 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- | DFT (Predicted) | ~70-85 | N/A |
While QM methods provide high accuracy for a single molecular geometry, Molecular Mechanics (MM) and force field-based molecular dynamics (MD) simulations are better suited for exploring the full conformational landscape and dynamics of a molecule over time. tudelft.nlnih.gov These methods use a classical mechanics framework, representing atoms as balls and bonds as springs, which is computationally less demanding.
For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, MD simulations can map the potential energy surface as a function of the dihedral angle, revealing the energy minima (stable conformations) and the barriers to rotation. researchgate.net A force field, such as OPLS (Optimized Potentials for Liquid Simulations), would be parameterized to accurately reproduce the torsional energetics of the biaryl system. nih.gov Simulations would show a conformational ensemble dominated by structures with a large twist angle, consistent with QM calculations. These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution, where solvent interactions can influence the preferred conformation. researchgate.net
The energy required to rotate the phenyl rings from their equilibrium twisted conformation through a planar or perpendicular transition state is known as the torsional barrier or rotational barrier. In 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the steric hindrance from the ortho-methyl groups is the dominant factor determining the magnitude of this barrier. researchgate.netrsc.org As the rings rotate towards a coplanar arrangement, the van der Waals radii of the hydrogen atoms on the opposing ortho-methyl groups overlap significantly, leading to a sharp increase in repulsive energy. libretexts.orgic.ac.uk
Computational studies have benchmarked various DFT functionals for their ability to accurately calculate these barriers compared to experimental data, often obtained from dynamic NMR spectroscopy. rsc.orgresearchgate.netresearchgate.net It has been shown that functionals including corrections for dispersion interactions, such as B3LYP-D3, provide the most accurate results for these sterically hindered systems. rsc.orgsemanticscholar.org The calculated rotational barrier for 2,2'-dimethylbiphenyl is significantly higher than for unsubstituted biphenyl. researchgate.net For 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the barrier is expected to be of a similar magnitude, making rotation at room temperature restricted and leading to the existence of stable rotational isomers (atropisomers). libretexts.org
Table 2: Comparison of Rotational Energy Barriers in Substituted Biphenyls This table showcases the dramatic increase in the energy barrier to rotation with the introduction of ortho substituents, based on computational and experimental data for analogous compounds.
| Compound | Transition State Geometry | Calculated/Experimental Barrier (kcal/mol) | Reference |
|---|---|---|---|
| 1,1'-Biphenyl | Planar (0°) | ~2.1 | nih.gov |
| 1,1'-Biphenyl | Perpendicular (90°) | ~2.2 | nih.gov |
| 2-Methylbiphenyl | Planar (0°) | ~7-10 | researchgate.net |
| 2,2'-Dimethylbiphenyl | Planar (0°) | ~19 | researchgate.net |
Electronic Structure and Reactivity Descriptors
The electronic nature of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- is heavily influenced by its substituent pattern and twisted conformation. Computational methods allow for the calculation of various descriptors that help in understanding its reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of negative, positive, and neutral potential. wolfram.comresearchgate.net Red or yellow areas typically represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.netresearchgate.net
As a result, computational calculations are expected to predict a very small, near-zero molecular dipole moment for this compound. ias.ac.in While the molecule itself is nonpolar, the magnitude of the dipole moment is still subtly dependent on the specific torsional angle. nih.gov Theoretical calculations using various quantum chemical methods, such as Hartree-Fock, MP2, and DFT, can predict dipole moments with high accuracy, provided a suitable basis set (e.g., aug-cc-pVTZ) is used. rowleygroup.net However, for a symmetrically substituted and conformationally flexible molecule like this, the time-averaged dipole moment would be effectively zero, confirming its nonpolar character.
Frontier Molecular Orbital (HOMO/LUMO) Analysis for Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electron transfer characteristics. A smaller gap generally implies higher reactivity and a greater ease of electronic excitation.
In the context of biphenyls, computational methods such as Density Functional Theory (DFT) are frequently employed to calculate the energies and visualize the spatial distribution of these orbitals. Such analyses help in understanding how substituents, like the methyl groups in 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, influence the electronic structure and potential for intramolecular and intermolecular charge transfer.
Despite the importance of these parameters, specific published values for the HOMO energy, LUMO energy, and the corresponding energy gap for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are not found in the reviewed scientific literature. General principles suggest that the electron-donating methyl groups would raise the energy of the HOMO compared to the parent biphenyl molecule, but precise, calculated values are required for a quantitative assessment.
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry offers powerful tools for predicting and interpreting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and understanding molecular behavior.
Computational Simulation of NMR Chemical Shifts and Vibrational Frequencies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding tensors of the nuclei within the molecule's optimized geometry. These predicted spectra serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and confirming structural hypotheses.
Similarly, the vibrational frequencies of a molecule, which are observed experimentally via Infrared (IR) and Raman spectroscopy, can be calculated computationally. These simulations model the molecule's vibrational modes, providing a theoretical spectrum that can be compared with experimental results to identify characteristic functional groups and confirm molecular identity. A 1959 study by G.H. Beaven and E.A. Johnson provided an early analysis of the experimental ultraviolet and infrared absorption spectra of various methylbiphenyls, but modern computational simulations for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are not available in the searched literature. science-softcon.de
A thorough search for computational studies providing simulated NMR chemical shifts or calculated vibrational frequencies specifically for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- did not yield any specific data.
Applications of 1,1 Biphenyl, 2,2 ,4,4 Tetramethyl and Derived Materials in Advanced Technologies
High-Performance Polymeric Materials
The rigid and sterically hindered nature of the 2,2',4,4'-tetramethyl-1,1'-biphenyl moiety imparts significant improvements in the thermomechanical properties of polymers.
Utilization as Monomers in Thermosetting Epoxy Resins and Composites
Epoxy resins derived from the precursor 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol, which forms the core of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, have demonstrated superior properties compared to conventional epoxy resins based on bisphenol A. The introduction of the tetramethyl biphenyl (B1667301) structure results in resins with enhanced heat resistance and improved moisture resistance. These characteristics are highly desirable in applications such as microelectronics packaging, where thermal management and reliability are critical.
Research has shown that epoxy resins incorporating the tetramethyl biphenyl backbone exhibit higher glass transition temperatures (Tg) and decomposition temperatures. For instance, a tetramethyl biphenyl epoxy resin (TMBP) cured with p-phenylenediamine (B122844) (PDA) showed a higher Tg and thermal degradation temperature compared to standard systems, which is attributed to the rigid rod-like structure and high crosslink density. The bulky methyl groups on the biphenyl main chain, however, can decrease the order of polymer packing, which may slightly reduce the Tg in some formulations.
Furthermore, a hyperbranched epoxy resin with a tetramethyl biphenyl backbone has been synthesized and utilized as a toughening modifier for standard epoxy systems. This approach has been shown to significantly enhance the toughness of the cured thermosets without substantial compromises in their strength, modulus, or glass transition temperature.
Table 1: Thermal Properties of Tetramethyl Biphenyl Epoxy Resin (TMBP) Cured with Different Agents
| Curing Agent | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Findings |
|---|---|---|---|
| p-Phenylenediamine (PDA) | Higher than DGEBA systems | Higher than DGEBA systems | Rigid rod structure and high crosslink density enhance thermal properties. |
| Phthalic Anhydride (B1165640) (PA) | Varies with formulation | Good thermal stability | Rigid rod epoxy shows better thermal stability in this system. |
| Phenolic Resin (PF5110) | Higher than PA-cured | Higher than PA-cured | Rigid structure of the curing agent contributes to improved thermal properties. |
| Diaminodiphenylsulfone (DDS) | Higher than Dicy-cured | Higher than Dicy-cured | High functionality and rigid structure of DDS lead to superior thermal properties. |
Integration into Liquid Crystalline Polymers (LCPs) for Enhanced Properties
The rigid, rod-like structure inherent to the biphenyl core of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- makes it a suitable mesogenic unit for the formation of liquid crystalline polymers (LCPs). LCPs are known for their exceptional mechanical strength, thermal stability, and chemical resistance, which stem from the high degree of molecular orientation in their liquid crystalline phase.
A tetramethyl biphenyl epoxy resin (TMBP), synthesized from 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol, has been observed to exhibit liquid crystalline behavior. This crystalline oligomer shows a liquid crystalline phase upon cooling from the isotropic melt. The incorporation of such mesogenic structures into polymer backbones can lead to materials with the processability of polymers and the anisotropic properties of liquid crystals.
The integration of biphenyl moieties as mesogenic groups in polymers is a well-established strategy for creating LCPs. These materials often exhibit smectic or nematic phases, which can be locked into place upon curing in the case of liquid crystalline thermosets. This results in materials with low coefficients of thermal expansion and high dimensional stability, making them suitable for applications in electronic substrates and high-performance composites.
Role in Sulfonated Polyether Sulfones for Proton Exchange Membranes
While sulfonated polyether sulfones (SPES) are a significant class of materials investigated for proton exchange membranes (PEMs) in fuel cells due to their good thermal and mechanical stability, the specific incorporation of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- as a monomer in these systems is not extensively documented in the available scientific literature. Research in the field of SPES for PEMs has largely focused on the sulfonation of various aromatic polyether sulfone backbones to introduce proton-conducting sulfonic acid groups. The primary goal is to achieve high proton conductivity, low fuel crossover, and good durability. While various biphenyl-containing monomers have been explored to enhance the properties of PEMs, specific data on the use of the 2,2',4,4'-tetramethyl- substituted biphenyl is scarce.
Optoelectronic and Electronic Device Components
The delocalized π-electron system of the biphenyl core in 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- provides a foundation for its application in organic electronic and optoelectronic devices, where charge transport and luminescent properties are paramount.
Application in Organic Electronics and Photonics Research
Derivatives of biphenyl are widely studied for their potential in organic electronics due to their inherent semiconducting and light-emitting properties. The electronic properties of the biphenyl core can be tuned by the introduction of various substituent groups. In the case of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-, the methyl groups can influence the solubility, morphology, and electronic energy levels of the resulting materials.
The twisted conformation of the two phenyl rings in biphenyl derivatives, which is influenced by the methyl groups at the ortho positions in 2,2',4,4'-tetramethyl-1,1'-biphenyl, can affect the extent of π-conjugation and, consequently, the material's absorption and emission spectra. This structural feature can be exploited to design materials with specific photophysical properties for applications such as organic light-emitting diodes (OLEDs) and organic lasers. The investigation of the electronic properties of a related compound, 4,4',5,5'-tetramethyl-2,2'-biphosphinine, in a redox series has provided insights into the localization of added electrons on the core structure, which is valuable for understanding the charge transport mechanisms in such molecules.
Development as Hole-Transport Materials in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
In the field of organic light-emitting diodes (OLEDs), hole-transporting materials (HTMs) play a crucial role in facilitating the injection and transport of positive charge carriers (holes) from the anode to the emissive layer, ensuring efficient recombination with electrons to generate light. Biphenyl derivatives are a prominent class of compounds used as the core for HTMs due to their good thermal stability and suitable highest occupied molecular orbital (HOMO) energy levels for hole injection.
Novel HTMs based on di- and tetra-substituted biphenyl derivatives have been synthesized and investigated. Specifically, tetranaphthylphenyl amine-substituted biphenyl-based HTMs have demonstrated superior thermal properties compared to the commonly used HTM, NPB, with decomposition temperatures exceeding 500°C and a higher glass transition temperature. The performance of these materials in OLED devices is highly dependent on their molecular structure. For instance, a di-substituted biphenyl derivative with two additional methoxy (B1213986) groups exhibited excellent luminance and power efficiencies, surpassing those of NPB due to improved charge balance in the device.
Table 2: Performance of OLEDs with Biphenyl-Based Hole-Transporting Materials
| Hole-Transporting Material | Luminance Efficiency (cd/A at 100 mA/cm²) | Power Efficiency (lm/W at 100 mA/cm²) | Key Structural Feature |
|---|---|---|---|
| NPB (standard) | 3.30 | 1.07 | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine |
| M1N | 4.88 | 1.36 | Di-substituted biphenyl with two methoxy groups |
| T1N | - | - | Tetranaphthylphenyl amine-substituted biphenyl |
| T2N | - | - | Tetranaphthylphenyl amine-substituted biphenyl |
Table 3: List of Compound Names
| Compound Name |
|---|
| 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- |
| 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol |
| p-phenylenediamine |
| Phthalic Anhydride |
| Phenolic Resin |
| Diaminodiphenylsulfone |
| Bisphenol A |
| Sulfonated Polyether Sulfone |
| 4,4',5,5'-tetramethyl-2,2'-biphosphinine |
| N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) |
Catalysis and Ligand Design in Coordination Chemistry
The 2,2',4,4'-tetramethyl-1,1'-biphenyl scaffold is a valuable platform for designing specialized ligands used in transition metal catalysis, particularly for challenging cross-coupling reactions. The steric bulk imparted by the ortho-methyl groups is a key feature that can be used to tune the activity and selectivity of metal catalysts.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the design of the phosphine (B1218219) ligand is critical for catalyst performance. nih.gov Bulky and electron-rich dialkylbiaryl phosphine ligands, a class of catalysts developed by Buchwald, have demonstrated exceptional reactivity, allowing for the coupling of previously difficult substrates like aryl chlorides and sterically hindered partners. nih.govnih.gov These ligands stabilize the monoligated palladium(0) species, which is believed to be a key intermediate in the catalytic cycle, and promote the rates of oxidative addition and reductive elimination. nih.gov
A phosphine ligand derived from the 2,2',4,4'-tetramethyl-1,1'-biphenyl backbone would fit squarely into this class of high-performance ligands. The synthesis of such ligands typically involves the reaction of an organometallic derivative of the biphenyl with a chlorophosphine. A general synthetic approach could involve the lithiation of a halogenated tetramethylbiphenyl precursor followed by reaction with a dialkylchlorophosphine.
| Ligand Feature | Anticipated Effect on Catalysis | Relevant Step in Catalytic Cycle | Reference |
|---|---|---|---|
| Bulky 2,2'-Methyl Groups | Facilitates bond formation and product release | Reductive Elimination | nih.gov |
| Electron-donating Methyl Groups | Increases electron density on the metal center, promoting substrate activation | Oxidative Addition | nih.gov |
| Rigid Biphenyl Backbone | Stabilizes the active catalytic species | Overall Cycle Stability | nih.gov |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks (linkers) and metal nodes or organic nodes, respectively. usf.edu Their high surface area, tunable pore size, and the potential for functionalization make them excellent candidates for heterogeneous catalysis. usf.eduresearchgate.net
The 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- molecule itself is not suitable as a linker because it lacks the requisite functional groups (e.g., carboxylates, amines, boronic acids) for coordination or covalent bond formation. However, if functionalized, for example, by introducing carboxylic acid groups at the 4,4'-positions to create 2,2',6,6'-tetramethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid, it could serve as a highly valuable linker for constructing robust MOFs and COFs.
The inherent properties of the tetramethylbiphenyl core would be directly translated to the resulting framework:
Steric Hindrance: The ortho-methyl groups would force a significant dihedral angle between the phenyl rings, creating a permanently twisted and rigid linker. This rigidity can lead to the formation of highly stable frameworks with predictable and robust porous structures.
Pore Environment: The methyl groups would project into the pores of the MOF or COF, creating a hydrophobic microenvironment. This can be advantageous for catalytic reactions involving nonpolar substrates by enhancing substrate concentration within the pores.
Catalytic Activity: In MOF-based catalysis, the stereoelectronic properties of the linker can significantly influence the activity of the metal centers. iastate.edu A tetramethylbiphenyl-based linker could modulate the electronic environment of the metal nodes or serve as a scaffold to support secondary catalytic sites, potentially leading to enhanced performance in reactions like Suzuki-Miyaura cross-coupling. researchgate.netiastate.edu
The design of such frameworks allows for the creation of single-site heterogeneous catalysts where the active centers are well-defined and isolated, preventing deactivation pathways that can occur in homogeneous systems. iastate.edu
Atropisomerism occurs in molecules that have hindered rotation around a single bond, leading to stable, non-interconverting enantiomers. nih.gov Biphenyls with bulky substituents at all four ortho positions (2, 2', 6, and 6') are classic examples of molecules that can exhibit this axial chirality. The 2,2',4,4'-tetramethyl-1,1'-biphenyl scaffold, with methyl groups at the 2 and 2' positions, creates significant steric hindrance that restricts the free rotation around the central C-C bond, making it a prime candidate for creating axially chiral ligands.
The synthesis of such tetra-ortho-substituted biphenyls can be challenging, with many standard cross-coupling reactions proving unsuitable. The Ullmann coupling reaction, however, has been shown to be a reliable method for forming the sterically congested biaryl bond in these systems. nih.gov Once the racemic tetramethylbiphenyl core is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for resolving the enantiomers on a preparative scale. nih.gov
After resolution, the enantiomerically pure tetramethylbiphenyl backbone can be further functionalized to create a variety of chiral ligands for asymmetric catalysis. nih.gov For example, introducing phosphine groups would yield chiral phosphine ligands analogous to the highly successful BINAP ligand. These ligands could be applied in a wide range of asymmetric transformations, including hydrogenations, cycloadditions, and cross-coupling reactions, where the well-defined chiral pocket created by the ligand enforces high stereoselectivity. nih.govchemrxiv.org
| Step | Description | Common Method | Reference |
|---|---|---|---|
| 1. Synthesis of Racemic Scaffold | Formation of the sterically hindered C-C bond between the two aryl rings. | Ullmann Coupling | nih.gov |
| 2. Chiral Resolution | Separation of the two stable atropisomers (enantiomers). | Chiral HPLC | nih.gov |
| 3. Ligand Synthesis | Functionalization of the enantiomerically pure backbone to create the final ligand. | Introduction of coordinating groups (e.g., phosphines). | nih.gov |
Crystal Engineering and Design of Functional Crystalline Materials
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. The molecular shape, rigidity, and functional groups of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- make it an interesting, though underexplored, building block for the design of functional crystalline materials.
Specific crystallographic studies on 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are not widely reported in the literature. However, its structural features allow for predictions about its solid-state behavior. The steric clash between the 2,2'-methyl groups forces the molecule to adopt a non-planar, twisted conformation in the solid state. This inherent twist is a crucial design element, as it prevents the dense, co-planar packing often observed for unsubstituted biphenyl.
This enforced non-planarity can be exploited in several ways in crystal engineering:
Creation of Porous Materials: The inability of the molecules to pack efficiently can lead to the formation of voids or channels within the crystal lattice, a concept known as "frustrated packing." This could potentially lead to the design of intrinsically porous organic molecular crystals for applications in gas sorption or separation.
Co-crystal Formation: The tetramethylbiphenyl core can act as a robust and shape-persistent scaffold for forming co-crystals with other molecules. The methyl groups can participate in weak C-H···π interactions, while the aromatic rings can engage in π-π stacking, albeit in a staggered or offset fashion due to the molecular twist. By carefully selecting co-formers with complementary shapes and functional groups, novel crystalline materials with tailored optical or electronic properties could be designed.
Control of Polymorphism: The rigid, twisted conformation may limit the number of accessible packing arrangements, potentially simplifying the polymorphic landscape of materials derived from this core. Understanding and controlling polymorphism is critical in the pharmaceutical and materials science industries.
While direct experimental data is scarce, the principles of crystal engineering suggest that the unique geometry of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- offers significant potential for its use as a foundational unit in the rational design of new functional crystalline solids.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes to 1,1'-Biphenyl, 2,2',4,4'-tetramethyl-
The progression of organic synthesis is increasingly driven by the principles of green chemistry, focusing on efficiency, safety, and sustainability. unife.it Future research into the synthesis of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- should prioritize the development of novel routes that are both economically viable and environmentally benign.
Current methods for synthesizing biphenyl (B1667301) derivatives often rely on classic cross-coupling reactions like the Suzuki-Miyaura, Kumada, and Negishi reactions, which typically employ palladium or nickel catalysts. rsc.org While effective, these methods can suffer from drawbacks such as the cost and toxicity of the metal catalysts and the use of hazardous solvents.
Future synthetic strategies should aim to overcome these limitations. Research could focus on:
Catalyst Innovation: Exploring the use of more abundant and less toxic earth-abundant metal catalysts, such as those based on iron, copper, or manganese. A patented method for preparing tetramethyl biphenyl isomers using a manganese catalyst with a Grignard reagent already points toward this feasibility. google.com
Greener Reaction Conditions: Investigating solvent-free reaction conditions or the use of eco-friendly solvents like water, ionic liquids, or deep eutectic solvents.
Alternative Pathways: Exploring unconventional synthetic mechanisms, such as the low-temperature phenylethynyl addition–cyclization–aromatization pathway, which has been demonstrated for other biphenyl derivatives. rsc.org This could lead to more energy-efficient processes.
Bio-based Feedstocks: Investigating the potential of using bio-derived starting materials to create the necessary precursors, moving away from petroleum-based feedstocks. researchgate.netresearchgate.net
| Synthetic Approach | Potential Advantages | Research Focus |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity compared to precious metals. | Development of iron, copper, or manganese-based catalytic systems for the cross-coupling of 2,4-dimethylphenyl precursors. |
| Electrosynthesis | Avoids chemical oxidants, offers precise control over reaction potential. | Designing an electrochemical oxidative coupling of 1,3-dimethylbenzene to selectively form the desired isomer. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters (temperature, pressure, catalyst loading) in a continuous flow reactor. |
| Bio-derived Precursors | Increased sustainability, reduced carbon footprint. | Developing pathways to convert biomass-derived platform chemicals into the 2,4-dimethylphenyl building block. |
Exploration of Advanced Derivatization Strategies for Tailored Functionality
The functionalization of the 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- core is a critical area of research for tailoring its physicochemical properties for specific applications. The existing methyl groups provide steric hindrance, which influences the molecule's conformation and reactivity, but introducing other functional groups can impart new capabilities.
Advanced derivatization strategies, similar to those used for other complex molecules, could be adapted. mdpi.comnih.gov Future research should explore selective C-H activation and other functionalization reactions to introduce a variety of substituents onto the biphenyl rings.
Key areas for exploration include:
Regioselective Functionalization: Developing methods to selectively introduce functional groups (e.g., -OH, -NH2, -COOH, halogens) at specific positions on the aromatic rings. This would allow for fine-tuning of electronic properties, solubility, and reactivity.
Polymerization Moieties: Introducing polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, to use the compound as a monomer for high-performance polymers. The structural rigidity and thermal stability of the biphenyl core could lead to materials with desirable properties, similar to those derived from other tetramethylbiphenol compounds. sinocurechem.com
Coordination Chemistry: Adding ligating groups to create novel ligands for catalysis or metal-organic frameworks (MOFs). The steric bulk of the tetramethylbiphenyl backbone could influence the coordination environment around a metal center, potentially leading to unique catalytic activity.
| Functional Group | Potential Property Modification | Target Application Area |
| Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding, precursor for ethers/esters. | Resin and polymer synthesis, liquid crystals. |
| Amine (-NH2) | Basic properties, site for further amide/imide linkages. | Curing agents for epoxy resins, building blocks for polyimides. |
| Carboxylic Acid (-COOH) | Acidity, ability to form salts and esters, coordination to metals. | Monomers for polyesters, components of metal-organic frameworks (MOFs). |
| Halogens (-Br, -I) | Reactive handles for further cross-coupling reactions. | Synthesis of more complex, multifunctional molecules. |
| Boronic Acid (-B(OH)2) | Key functionality for Suzuki-Miyaura cross-coupling. | Building blocks for advanced materials and organic electronics. |
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Studies
A fundamental understanding of how the specific three-dimensional structure of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- dictates its macroscopic properties is essential for its rational design in new applications. The methyl groups at the 2 and 2' positions create significant steric hindrance, forcing the two phenyl rings to adopt a twisted conformation. The precise nature of this twist angle (dihedral angle) and the rotational energy barrier are key parameters influencing the molecule's electronic and physical properties.
Future research should employ a synergistic approach combining experimental characterization with advanced computational modeling. researchgate.net
Experimental Analysis: Detailed experimental studies using techniques like X-ray crystallography to determine the solid-state structure, and variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to probe the dynamics of ring rotation in solution.
Computational Modeling: Utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry, rotational energy barrier, and electronic structure (e.g., HOMO/LUMO energy levels). researchgate.net These computational studies can predict how structural modifications and derivatization will impact the molecule's properties, guiding synthetic efforts.
This integrated approach will provide a comprehensive picture of the structure-property relationships, enabling the design of new derivatives with precisely controlled characteristics.
Expansion of Applications in Emerging Technological Fields
While specific applications for 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- are not yet established, its structural features suggest potential in several high-growth areas. Research should be directed towards evaluating its performance in these emerging fields.
Potential application areas include:
Organic Electronics: The rigid, aromatic core of the molecule makes it a candidate for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or as a component in organic solar cells. Its steric hindrance could be leveraged to control intermolecular packing and prevent aggregation, which is often crucial for device performance. Research on related compounds like 2,2',5,5'-tetramethylbiphenyl (B1295332) has already pointed to its use in this field. cymitquimica.com
High-Performance Polymers: As a monomer, its incorporation into polymer chains (e.g., polyesters, polyamides, polycarbonates) could enhance thermal stability, mechanical strength, and dimensional stability due to the rigid biphenyl unit. sinocurechem.com
Porous Materials: It could serve as a building block for creating microporous materials, such as Polymers of Intrinsic Microporosity (PIMs) or Metal-Organic Frameworks (MOFs). The contorted structure resulting from the hindered rotation could lead to inefficient packing and high free volume, which is desirable for applications in gas storage and separation.
Liquid Crystals: Biphenyl structures are a cornerstone of liquid crystal technology. sinocurechem.com Derivatization of the 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- core with appropriate mesogenic groups could lead to novel liquid crystalline materials with unique phase behavior and electro-optical properties.
Investigations into Scalable Production and Industrial Feasibility
For any promising application to be realized, a scalable and economically viable production process is paramount. Research must bridge the gap between laboratory-scale synthesis and industrial production. This involves a multidisciplinary approach combining organic chemistry with chemical engineering principles.
Key research objectives in this area include:
Process Optimization: Systematically optimizing reaction conditions (temperature, pressure, catalyst loading, reaction time) to maximize yield, minimize byproducts, and reduce cycle times.
Cost-Benefit Analysis: Evaluating the cost of raw materials, catalysts, and energy consumption against the potential market value of the final product. The shift from expensive catalysts like palladium to more affordable alternatives like manganese is a critical step in this direction. google.com
Safety and Hazard Assessment: Thoroughly evaluating the safety profile of the synthetic process, identifying potential hazards, and developing protocols for safe handling and waste disposal.
Purification Strategies: Developing efficient and scalable purification methods to achieve the high purity required for applications like organic electronics or polymerization.
By addressing these challenges, researchers can pave the way for the commercialization of 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- and its derivatives, transforming it from a chemical curiosity into a valuable industrial material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
